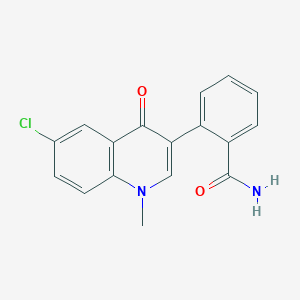

2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide

Descripción general

Descripción

The compound “2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide” is a chemical compound with a molecular weight of 313.74 . It is a solid in physical form .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. One possible explanation for the failure of direct coupling between the aniline and 4 is; when Quinolone ring Nitrogen was allylated this led to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C17H12ClNO3/c1-19-9-14 (11-4-2-3-5-12 (11)17 (21)22)16 (20)13-8-10 (18)6-7-15 (13)19/h2-9H,1H3, (H,21,22) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive .Physical and Chemical Properties Analysis

This compound is a solid in physical form . It has a molecular weight of 313.74 .Aplicaciones Científicas De Investigación

Radioligand Development

A prominent application of chloroquinoline derivatives, similar to 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide, involves the synthesis and biological evaluation of halogenated 2-quinolinecarboxamides. These compounds, particularly those substituted with fluorine, have shown significant potential as radioligands for peripheral benzodiazepine receptors (PBR), suggesting applications in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) studies. For instance, a fluoromethyl derivative demonstrated subnanomolar PBR affinity and was successfully labeled with carbon-11 for in vivo imaging, indicating its promise for PET imaging of PBR in various tissues (Cappelli et al., 2006).

Coordination Chemistry

The coordination chemistry of 6-chloro-2-(quinolin-2-yl) derivatives toward metals like zinc and mercury has been explored, revealing high versatility and distinct environments for the metal center based on the ligand's diverse coordination modes. This adaptability is highlighted in the synthesis of complexes that showcase the ligand in different structural arrangements, emphasizing the potential for these compounds in developing metal-based drugs or as parts of complex inorganic molecules (Ardizzoia et al., 2010).

Chemical Synthesis and Pharmaceutical Applications

Chemical synthesis efforts have produced various derivatives of chloroquinoline compounds, demonstrating their utility in creating novel chemical entities with potential biological activities. For instance, the synthesis of dimethoxy and trimethoxy[1]benzothieno[2,3-c]quinolines involved steps such as photocyclization and chlorination, leading to compounds that could serve as intermediates for further pharmaceutical development (Stuart et al., 1987).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-20-9-14(11-4-2-3-5-12(11)17(19)22)16(21)13-8-10(18)6-7-15(13)20/h2-9H,1H3,(H2,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVPEKUGQGGDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401327728 | |

| Record name | 2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821623 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866135-94-6 | |

| Record name | 2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706543.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2706548.png)

![(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706550.png)

![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2706555.png)

![1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide](/img/structure/B2706556.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2706557.png)

![2,5-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2706562.png)